1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives, which are widely recognized for their pharmacological activities. This compound features a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and biological activity. It is primarily classified as an aromatic heterocyclic compound due to its structure, which includes both nitrogen-containing piperazine and pyridine rings.
The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine can be achieved through several methods. One common approach involves the alkylation of piperazine with a trifluoromethyl-substituted pyridine derivative. For example, starting from commercially available 1-(3-(trifluoromethyl)phenyl)piperazine, the compound can be synthesized by reacting it with 1-(2-chloroethyl)-1,3-dimethylpiperazine under suitable conditions to yield the desired product .
Another method involves nucleophilic substitution reactions where the trifluoromethyl group is introduced via electrophilic aromatic substitution on a pyridine precursor. The process often requires protecting groups and subsequent deprotection steps to ensure the integrity of the piperazine moiety during synthesis .
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine has a molecular formula of and a molecular weight of approximately 231.22 g/mol. The structural representation includes a piperazine ring bonded to a pyridine ring substituted with a trifluoromethyl group at the 3-position.
The presence of the trifluoromethyl group significantly alters the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets.
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine undergoes various chemical reactions:
These reactions highlight the versatility of 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine in synthetic organic chemistry.
The mechanism of action for 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine primarily involves its interaction with various biological receptors and enzymes. The piperazine component is known for its ability to bind to neurotransmitter receptors, while the trifluoromethyl group enhances its lipophilicity, facilitating membrane penetration.
The compound may modulate receptor activity by acting as an antagonist or agonist depending on its specific target. Its ability to cross cell membranes allows it to reach intracellular sites where it can exert its pharmacological effects .
The physical and chemical properties of 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Density | 1.253 g/cm³ |
Boiling Point | 122 °C (at 2 mmHg) |
Melting Point | 43-46 °C |
Flash Point | 154.8 °C |
LogP | 1.90380 |
Vapor Pressure | Negligible at 25°C |
These properties indicate that the compound is relatively stable under standard conditions but may require careful handling due to its lipophilicity and potential volatility .
1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine has several scientific applications, particularly in medicinal chemistry:
Piperazine (1,4-diazacyclohexane) is a privileged scaffold in bioactive molecule design due to its balanced basicity (pKa ~9.8), water solubility, conformational flexibility, and capacity for hydrogen bonding. This six-membered diamine ring serves as a pharmacokinetic modulator and spatial organizer in drug molecules. In medicinal chemistry, piperazine improves aqueous solubility and membrane permeability simultaneously, allowing optimization of drug-like properties in lead compounds. Its symmetric diamine structure enables diverse N-functionalization patterns (mono-, di-, or trisubstituted), facilitating extensive structure-activity relationship exploration [1].
Approximately 20% of small-molecule drugs approved by the FDA (2011–2023) contain the piperazine moiety, spanning oncology, CNS disorders, and antivirals. Notable examples include CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) where piperazine acts as a solubilizing linker between hydrophobic domains, and antipsychotics (brexpiprazole, cariprazine) where it positions pharmacophores for receptor engagement [1]. Piperazine’s role extends to agrochemicals, where it enhances systemic mobility and target binding. Recent studies demonstrate piperazine-containing plant activators like compound A16, which induces systemic acquired resistance in tobacco against viral pathogens by upregulating defense enzymes (SOD, PPO, PAL) via phenylpropanoid pathway activation [3] [4].
Table 1: Representative Piperazine-Containing Bioactive Compounds
Compound | Therapeutic Area | Key Structural Feature | Primary Biological Target |
---|---|---|---|
Palbociclib (2015) | Oncology | N-arylpiperazine | CDK4/6 kinase |
Brexpiprazole (2015) | CNS (schizophrenia) | Piperazine-azole linker | 5-HT1A/D2 receptors |
A16 (2022) | Agrochemical (antiviral) | Trifluoromethylpyridine-piperazine-carboxamide | Plant defense enzyme inducer |
18e (2024) | Antiparasitic | N-(benzyloxy)phenyl-piperazine carboxamide | Leishmania CYP51/CYP5122A1 |
The trifluoromethylpyridine (TFMP) moiety is a critical bioisostere in modern agrochemical and pharmaceutical design, combining pyridine’s hydrogen-bonding capability with the trifluoromethyl group’s strong electron-withdrawing effect (Hammett constant σp = 0.54) and lipophilicity enhancement (logP increase ~1.0–1.5 units). The van der Waals radius of fluorine (1.47 Å) allows near-isosteric replacement of hydrogen (1.20 Å) while drastically altering electronic properties. This "polar hydrophobicity" improves membrane penetration and metabolic stability without steric disruption [7] [9].
In agrochemicals, TFMP derivatives constitute >20 commercially active ingredients. The β-TFMP isomer (CF₃ at 3-position) dominates the market due to optimal bioactivity profiles. Fluazifop-butyl (herbicide, launched 1980s) pioneered this scaffold, while fluopyram (fungicide) and bicyclopyrone (herbicide) exemplify newer applications. The TFMP moiety contributes to target affinity via:
Pharmaceutical applications leverage TFMP for target modulation, as seen in antileishmanial carboxamides (e.g., compound 18e) where the 3-TFMP group enhances CYP5122A1 inhibition (IC₅₀ ≤1 µM) by filling a hydrophobic subsite. Similarly, in plant activators like A16, the 3-trifluoromethyl-4-pyridyl group enables phloem mobility and defense pathway induction at EC₅₀ = 18.4 µg/mL against TMV [3] .
Table 2: Global Demand for TFMP Isomers in Agrochemical Synthesis (2012–2018)
TFMP Isomer | Position | Annual Demand (tons) | Key Agrochemical Examples | Primary Application |
---|---|---|---|---|
β-TFMP | 3-CF₃ | >1,500 | Fluazinam, Fluopyram, Haloxyfop | Fungicide, Herbicide |
α-TFMP | 2-CF₃ | ~1,000 | Picoxystrobin, Bicyclopyrone | Fungicide, Herbicide |
γ-TFMP | 4-CF₃ | ~500 | Sedaxane, Inscalis | Seed treatment, Insecticide |
The synthesis of 1-(3-(trifluoromethyl)pyridin-4-yl)piperazine emerged from parallel advancements in TFMP chemistry and piperazine functionalization. Industrial-scale production became feasible in the 1980s with vapor-phase chlorination/fluorination processes catalyzed by iron fluoride (FeF₃) at >300°C. This method enabled economical access to 3-TFMP intermediates from picolines, with simultaneous nuclear halogenation allowing regioselective synthesis of 2-chloro-3-TFMP derivatives [7] [9].
The compound’s initial applications focused on agrochemical intermediates, but its utility expanded into pharmaceuticals with the recognition of its balanced physicochemical properties (logD ~1.5, pKa 6.2). Key milestones include:
Synthetic methodologies evolved toward efficiency and scalability:
Table 3: Evolution of Synthetic Routes for 1-(3-(Trifluoromethyl)pyridin-4-yl)piperazine
Synthetic Era | Primary Method | Key Advances | Limitations | Yield Range |
---|---|---|---|---|
1980–2000 | Vapor-phase halogen exchange | FeF₃ catalysis; continuous processing | Byproduct formation (multi-halogenated) | 60–75% |
2000–2010 | Nucleophilic substitution | Solvent optimization (DMSO/t-BuOH) | High temperatures (120–150°C) | 70–85% |
2010–Present | Catalytic cross-coupling | Pd/Xantphos catalysts; microwave assistance | Catalyst cost | 80–92% |
The compound’s crystallographic characterization (monoclinic P21/c space group) confirmed its stability as dihydrochloride salts, facilitating pharmaceutical formulation. Its adoption in drug discovery accelerated with commercial availability (e.g., EVT-15441096) and proven versatility in constructing carboxamides, ureas, and sulfonamides targeting diverse biological pathways [6] [10]. Current research explores hybrid molecules combining 3-TFMP-piperazine with bioactive warheads (e.g., imidazoles for dual CYP51/CYP5122A1 inhibition), positioning it as a enduring scaffold in bioactive molecule design .
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3